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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characteristics of

Hemoglobin (Hb) Tianshui, a rare variant of the β-globin chain. The genetic mutation,

designated as [β39(C5)Glu→Arg; HBB: c.119A > G], results in a structurally altered

hemoglobin molecule. This document collates available data, outlines the experimental

methodologies employed in its identification, and presents visual representations of the

scientific processes involved.

Introduction to Hemoglobin Tianshui
Hemoglobin Tianshui is a rare, fast-moving hemoglobin variant. Its discovery originated from

routine hematological screenings that identified an abnormal hemoglobin band. Subsequent

analysis pinpointed a missense mutation in the β-globin gene. The substitution of glutamic acid

with arginine at position 39 of the β-globin chain alters the protein's overall charge, leading to

its characteristic electrophoretic mobility. Clinically, Hb Tianshui has been noted to cause a

false elevation in HbA2 levels during cation exchange high-performance liquid chromatography

(HPLC) analysis, a crucial diagnostic consideration.

Genetic Basis of Hemoglobin Tianshui
The molecular foundation of Hemoglobin Tianshui lies in a single-point mutation within the

HBB gene, located on chromosome 11. Specifically, at codon 39, a substitution of adenine for
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guanine (c.119A > G) in the DNA sequence leads to the replacement of the amino acid

glutamic acid (Glu) with arginine (Arg).

Genetic Basis of Hb Tianshui
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Point Mutation

β-Globin Chain

Codon 39: GAG

Codon 39: AGG
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Position 39: Glutamic Acid (Glu)
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Translation
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Genetic mutation leading to Hb Tianshui.

Quantitative Data
The following table summarizes the hematological and biochemical data from a reported case

of an individual with Hemoglobin Tianshui. It is important to note that this data is from a
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subsequent report and not the original discovery publication.

Parameter Value Normal Range

Hematological Parameters

Hemoglobin (Hb) 13.5 g/dL 13.5-17.5 g/dL (Male)

Red Blood Cell Count (RBC) 4.5 x 1012/L 4.5-5.9 x 1012/L (Male)

Hematocrit (Hct) 40% 41-53% (Male)

Mean Corpuscular Volume

(MCV)
88 fL 80-100 fL

Mean Corpuscular Hemoglobin

(MCH)
30 pg 27-33 pg

Mean Corpuscular Hemoglobin

Concentration (MCHC)
34 g/dL 32-36 g/dL

Hemoglobin Fractions (by

HPLC)

HbA 45.2% 95.5-98.0%

HbA2 4.8% (falsely elevated) 2.0-3.5%

HbF 0.8% < 2.0%

Hb Tianshui 49.2% Not Applicable

Experimental Protocols
The identification and characterization of a novel hemoglobin variant like Hb Tianshui involves

a multi-step analytical approach. The following sections detail the likely methodologies

employed.

Cellulose Acetate Membrane Electrophoresis
This technique serves as an initial screening method to separate hemoglobin variants based on

their net electrical charge at an alkaline pH.
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Principle: At a pH of 8.4-8.6, hemoglobin is negatively charged and migrates towards the

anode. Amino acid substitutions can alter the protein's charge, leading to different migration

patterns compared to normal hemoglobin (HbA).

Sample Preparation: Whole blood is collected in an EDTA tube. Red blood cells are washed

with saline and then lysed with a hemolyzing agent to release hemoglobin.

Electrophoresis: The hemolysate is applied to a cellulose acetate membrane saturated with a

Tris-EDTA-Borate (TEB) buffer (pH 8.4). The membrane is placed in an electrophoresis

chamber, and a constant voltage is applied.

Visualization: After electrophoresis, the membrane is stained with a protein-specific stain,

such as Ponceau S, to visualize the separated hemoglobin bands. The migration pattern of

the unknown variant is compared to that of known hemoglobin controls (e.g., HbA, HbF,

HbS, HbC).

Globin Chain Analysis
To determine which globin chain (α or β) contains the mutation, globin chains are separated by

electrophoresis.

Principle: Globin chains are separated based on their size and charge in a polyacrylamide

gel containing urea and Triton X-100. Urea denatures the globin chains, while Triton X-100, a

non-ionic detergent, binds to the chains and imparts a charge, allowing for separation.

Procedure: The hemolysate is treated to remove the heme group. The resulting globin chains

are then subjected to electrophoresis on a Urea-Triton-Polyacrylamide gel. The separated α

and β (and any variant) chains are visualized by staining.

High-Performance Liquid Chromatography (HPLC)
Cation-exchange HPLC is a highly sensitive and quantitative method for separating and

quantifying different hemoglobin fractions.

Principle: A hemolysate sample is injected into a column packed with a cation-exchange

stationary phase. A gradient of increasing salt concentration is used to elute the different
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hemoglobins based on their affinity for the stationary phase. More positively charged

hemoglobins bind more tightly and elute later.

Instrumentation: A standard HPLC system equipped with a cation-exchange column and a

UV-Vis detector (typically set at 415 nm for heme absorbance) is used.

Data Analysis: The retention time and peak area of each hemoglobin fraction are recorded.

The percentage of each fraction is calculated from the peak areas. In the case of Hb

Tianshui, it co-elutes with or near HbA2, leading to a falsely elevated HbA2 reading.[1]

DNA Sequencing
The definitive identification of the mutation is achieved through DNA sequencing of the relevant

globin gene.

Principle: The Sanger sequencing method (dideoxy chain termination method) is the classic

approach for determining the precise nucleotide sequence of a DNA fragment.

Procedure:

DNA Extraction: Genomic DNA is extracted from the patient's whole blood.

PCR Amplification: The region of the HBB gene containing the suspected mutation is

amplified using Polymerase Chain Reaction (PCR) with specific primers.

Sequencing Reaction: The amplified DNA is used as a template for a sequencing reaction

containing DNA polymerase, primers, the four deoxynucleotide triphosphates (dNTPs),

and a small amount of each of the four fluorescently labeled dideoxynucleotide

triphosphates (ddNTPs).

Capillary Electrophoresis: The resulting DNA fragments of varying lengths are separated

by size using capillary electrophoresis. A laser excites the fluorescent labels on the

ddNTPs at the end of each fragment, and a detector records the color of the fluorescence.

Sequence Analysis: The sequence of colors is converted into a DNA sequence

chromatogram, which is then compared to the reference sequence of the HBB gene to

identify the specific mutation.
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Visualized Workflows
The following diagrams illustrate the logical flow of the discovery process and the molecular

basis of Hemoglobin Tianshui.
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Experimental Workflow for Hb Variant Discovery
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Workflow for Hb Tianshui identification.
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Conclusion
The discovery and characterization of Hemoglobin Tianshui exemplify the systematic

approach required to identify and understand rare hemoglobin variants. From initial screening

with protein-based methods like electrophoresis to definitive molecular confirmation via DNA

sequencing, each step provides crucial information. For researchers and clinicians,

understanding the properties of variants like Hb Tianshui, including their impact on diagnostic

tests such as HPLC, is essential for accurate diagnosis and genetic counseling. This technical

guide serves as a foundational resource for professionals in hematology and drug

development, providing a comprehensive overview of this unique hemoglobin variant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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